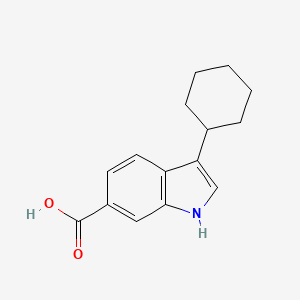

3-cyclohexyl-1H-indole-6-carboxylic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSQVKDKOOQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459864 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-17-6 | |

| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclohexyl 1h Indole 6 Carboxylic Acid

Indole (B1671886) Ring Formation Strategies

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this privileged scaffold. The applicability of these methods to the synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid depends on the availability of suitably substituted starting materials.

Bartoli Indole Synthesis and Derivatives

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comquimicaorganica.org The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement and subsequent cyclization. onlineorganicchemistrytutor.com For the synthesis of the target molecule, this would conceptually involve the reaction of a nitrobenzene (B124822) derivative bearing a carboxylic acid or a precursor at the meta-position and an ortho-substituent with a cyclohexenyl Grignard reagent.

However, the standard Bartoli reaction utilizes a vinyl Grignard reagent, which would lead to a 3-vinylindole that would require subsequent reduction. The use of a cyclohexenyl Grignard reagent is less common and may present challenges. Furthermore, the reaction typically yields 7-substituted indoles, making it less direct for the synthesis of a 6-substituted indole without further functional group manipulation. wikipedia.org The steric bulk of the ortho-substituent on the nitroarene is crucial for high yields, a factor that must be considered in the design of the starting material. wikipedia.org

A potential, albeit indirect, application of the Bartoli synthesis could involve using an ortho-bromo-substituted nitrobenzoate. The bromine atom would direct the cyclization to the 7-position, and subsequent functional group interconversions and removal of the bromine could lead to the desired substitution pattern.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as versatile and powerful tools for the synthesis of indoles. youtube.com These methods often involve the intramolecular cyclization of suitably functionalized anilines. One such approach is the palladium-catalyzed oxidative cyclization of N-aryl enamines. nih.govresearchgate.netbsb-muenchen.de This strategy would involve the formation of an enamine from a 4-amino-3-halobenzoic acid derivative and cyclohexanone (B45756). Subsequent intramolecular C-H activation and cyclization, promoted by a palladium catalyst, could then furnish the indole ring.

The success of this approach is contingent on the regioselectivity of the C-H activation and the compatibility of the carboxylic acid functionality with the reaction conditions. Microwave-assisted palladium-catalyzed cyclization of N-aryl enamines has been shown to be an efficient method for the synthesis of substituted indoles and could potentially be adapted for this target. researchgate.net

Another palladium-catalyzed strategy involves the cyclization of 2-alkynylanilines. While this is a robust method, its application to the synthesis of this compound would require a more complex starting material, namely a 2-(cyclohexylethynyl)aniline (B12570121) derivative with a carboxylic acid on the benzene (B151609) ring.

Other Cyclization Reactions

The Fischer indole synthesis stands out as one of the most classic and widely used methods for indole formation. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgnih.gov For the synthesis of this compound, a plausible route involves the reaction of (4-carboxyphenyl)hydrazine with cyclohexanone.

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, such as hydrochloric acid, sulfuric acid, or zinc chloride. wikipedia.org The key step is a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. youtube.com The substituent on the phenylhydrazine ring can influence the rate of the reaction, with electron-donating groups generally accelerating the process. youtube.com

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| (4-Carboxyphenyl)hydrazine, Cyclohexanone | Polyphosphoric acid | - | 100-120 | Moderate to Good | wikipedia.org |

| (4-Carboxyphenyl)hydrazine, Cyclohexanone | Zinc chloride | Ethanol | Reflux | Moderate | wikipedia.org |

| (4-Carboxyphenyl)hydrazine, Cyclohexanone | Acetic acid | Acetic acid | Reflux | Moderate | nih.gov |

Introduction of the Cyclohexyl Moiety

An alternative synthetic strategy involves the formation of the indole-6-carboxylic acid core first, followed by the introduction of the cyclohexyl group at the 3-position. This approach leverages the known reactivity of the indole ring, particularly its nucleophilic character at the C3 position.

Alkylation and Acylation Reactions

Friedel-Crafts acylation offers a reliable method for introducing an acyl group at the 3-position of an indole. researchgate.net This would involve the reaction of methyl indole-6-carboxylate with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc oxide. researchgate.netmdpi.com The resulting 3-(cyclohexanecarbonyl)-1H-indole-6-carboxylate can then be reduced to the corresponding 3-cyclohexyl derivative.

The reduction of the keto group can be achieved using various reducing agents, such as triethylsilane in the presence of an acid, or through Wolff-Kishner or Clemmensen reduction conditions, although care must be taken to avoid reduction of the carboxylic ester. testbook.com Subsequent hydrolysis of the ester would yield the final product.

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl indole-6-carboxylate, Cyclohexanecarbonyl chloride | AlCl₃ | Dichloromethane | 0 to rt | Good | researchgate.net |

| 3-(Cyclohexanecarbonyl)-1H-indole-6-carboxylate | Et₃SiH, TFA | Dichloromethane | rt | High | testbook.com |

| 3-(Cyclohexanecarbonyl)-1H-indole-6-carboxylate | H₂NNH₂, KOH | Ethylene glycol | 180-200 | Good | nih.gov |

Reductive Alkylation Methods

Direct reductive alkylation provides a more atom-economical approach to introduce the cyclohexyl group. This method involves the reaction of indole-6-carboxylic acid or its ester with cyclohexanone in the presence of a reducing agent. The reaction likely proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to achieve selective alkylation at the C3 position without affecting the carboxylic acid group or the indole ring itself. Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been reported, suggesting the feasibility of such transformations, although direct application with a ketone as the alkylating agent would be a variation of this methodology.

| Reactants | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methyl indole-6-carboxylate, Cyclohexanone | NaBH(OAc)₃ | - | Dichloroethane | rt | Moderate |

| Methyl indole-6-carboxylate, Cyclohexanone | H₂ | Pd/C | Ethanol | rt - 50 | Moderate to Good |

| Indole-6-carboxylic acid, Cyclohexanone | Et₃SiH | Trifluoroacetic acid | Dichloromethane | rt | Moderate |

Carboxylic Acid Functionalization at the 6-Position

The introduction and manipulation of the carboxylic acid group at the 6-position of the indole ring are critical steps in the synthesis of the target compound.

Carboxylation Methods for Regioselective Functionalization

Direct carboxylation of a pre-formed 3-cyclohexylindole intermediate at the C-6 position presents a viable synthetic strategy. One potential method involves the regioselective lithiation of the indole ring followed by quenching with carbon dioxide. The directing effects of substituents on the indole nucleus can be exploited to achieve C-6 selectivity.

Alternatively, palladium-catalyzed carboxylation reactions offer a powerful tool for the introduction of a carboxylic acid group. nih.gov Starting from a 6-halo-3-cyclohexylindole (e.g., 6-bromo-3-cyclohexylindole), a palladium-catalyzed carbonylation using carbon monoxide gas or a CO surrogate can be employed. rsc.org This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Ester Hydrolysis and Carboxylic Acid Derivatization

In many synthetic routes, the carboxylic acid functionality is introduced as an ester group, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. For instance, if the Fischer indole synthesis is performed with an ester of 4-hydrazinobenzoic acid, the resulting product would be an ester of this compound.

This ester can then be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common and effective method. The reaction is typically heated to drive it to completion, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid product.

Advanced Synthetic Considerations

Further functionalization, stereochemical control, and the application of sustainable practices are important aspects of modern synthetic chemistry.

Cross-Coupling Reactions for Further Functionalization

The this compound scaffold can be further elaborated using cross-coupling reactions. For example, if a halogenated version of the starting materials were used in the Fischer indole synthesis, the resulting halo-indole could undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce additional substituents onto the indole core. These reactions provide a versatile platform for creating a library of derivatives for various applications.

Chiral Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure 3-substituted indoles is an area of significant research interest. nih.govnih.govsciencedaily.com While the cyclohexyl group itself is achiral, the presence of other substituents could create a chiral center. Enantioselective synthesis could be achieved through the use of chiral catalysts or auxiliaries during the indole formation or subsequent functionalization steps. For instance, a chiral acid catalyst could be employed in the Fischer indole synthesis to induce enantioselectivity.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce the environmental impact of chemical processes. acs.orgnewhaven.edursc.orgresearchgate.net In the context of the Fischer indole synthesis, greener approaches include the use of solid acid catalysts, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of more environmentally benign solvents. acs.orgnewhaven.edursc.org Mechanochemical methods, where the reaction is carried out by grinding the reactants together in the absence of a solvent, also represent a sustainable alternative. rsc.org

Spectroscopic and Structural Characterization of 3 Cyclohexyl 1h Indole 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, particularly ¹H and ¹³C, it is possible to deduce the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-cyclohexyl-1H-indole-6-carboxylic acid provides specific information about the chemical environment of each proton in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm, a distinctive range for carboxylic acids. princeton.edulibretexts.org Protons on the indole (B1671886) ring exhibit characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad signal. The aromatic protons on the indole core will appear in the aromatic region, and their specific shifts and coupling patterns help to confirm the substitution pattern. The cyclohexyl group protons will generally appear as a series of multiplets in the upfield, aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound Data are illustrative and based on typical values for similar structural motifs.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 11.0 - 12.0 | br s | - |

| H-2 | 7.2 - 7.4 | d | ~2.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.6 - 7.8 | dd | ~8.5, 1.5 |

| H-7 | 8.1 - 8.3 | s | - |

| Cyclohexyl-H1' | 2.8 - 3.0 | m | - |

| Cyclohexyl-H (other) | 1.2 - 2.1 | m | - |

| COOH | 12.0 - 13.0 | br s | - |

br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 165-185 ppm. princeton.eduthieme-connect.de The carbon atoms of the indole ring resonate in the aromatic region (approximately 100-140 ppm), with quaternary carbons showing distinct chemical shifts. The carbons of the cyclohexyl group appear in the upfield aliphatic region.

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound Data are illustrative and based on typical values for similar structural motifs.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 122 - 125 |

| C-3 | 115 - 118 |

| C-3a | 127 - 130 |

| C-4 | 120 - 123 |

| C-5 | 121 - 124 |

| C-6 | 130 - 133 |

| C-7 | 110 - 113 |

| C-7a | 135 - 138 |

| Cyclohexyl-C1' | 35 - 40 |

| Cyclohexyl-C (other) | 25 - 35 |

| COOH | 168 - 172 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.nettetratek.com.tr For this compound, COSY would show correlations between adjacent protons on the indole ring (e.g., H-4 and H-5) and within the cyclohexyl ring spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. tetratek.com.trnih.gov It is used to definitively assign the chemical shifts of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. princeton.eduresearchgate.net This is particularly powerful for identifying the connectivity between different parts of the molecule. tetratek.com.tr For instance, it would show a correlation between the cyclohexyl protons and C-3 of the indole ring, confirming the substituent's position. It would also show correlations from protons H-5 and H-7 to the carboxylic acid carbon (C-6), confirming its placement. princeton.edu

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-4 ↔ H-5; Correlations within cyclohexyl ring | Confirms proton connectivity within the aromatic and aliphatic rings. |

| HSQC | Indole C-H ↔ Indole H; Cyclohexyl C-H ↔ Cyclohexyl H | Assigns carbon signals for all protonated carbons. |

| HMBC | Cyclohexyl H ↔ C-3, C-2; H-5, H-7 ↔ C-6 (COOH) | Confirms attachment points of the cyclohexyl and carboxylic acid groups. |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. scielo.brnih.gov For this compound (C₁₅H₁₇NO₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass for C₁₅H₁₇NO₂ ([M+H]⁺): 258.1176

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments provides clues about the molecule's structure. lew.ro For this compound, common fragmentation pathways would be expected. Carboxylic acids often exhibit characteristic losses of an OH group (M-17) or the entire COOH group (M-45). libretexts.org Other significant fragmentation would likely involve the loss of the cyclohexyl substituent or cleavage of the indole ring.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Hypothetical) | Fragment Lost | Proposed Fragment Structure |

| 257 | H• | [M-H]⁺ (Molecular Ion) |

| 240 | •OH | [M-OH]⁺ |

| 212 | •COOH | [M-COOH]⁺ |

| 174 | Cyclohexyl radical (•C₆H₁₁) | [M-C₆H₁₁]⁺ (Indole-6-carboxylic acid fragment) |

| 130 | Cyclohexyl radical and CO₂ | [M-C₆H₁₁-CO₂]⁺ (Indole fragment) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of specific frequencies of infrared radiation by covalent bonds, which causes them to vibrate (stretch, bend, etc.). echemi.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to its specific structural features. For this compound, the spectrum would be a composite of the vibrational modes of its three main components: the indole ring, the carboxylic acid group, and the cyclohexyl group.

The indole ring system exhibits several characteristic absorption bands in the IR spectrum. The N-H stretching vibration of the pyrrole part of the indole ring is typically observed as a sharp, distinct peak. For indoles that are not substituted at the nitrogen atom, this band appears in the range of 3500-3300 cm⁻¹. researchgate.net Specifically, a stretching vibration band at about 3400 cm⁻¹ is characteristic of the N-H group in the indole moiety. mdpi.comresearchgate.net

The aromatic C-H stretching vibrations of the indole ring are expected in the region of 3200 to 3000 cm⁻¹. researchgate.net These bands are typically of medium to weak intensity. Furthermore, the carbon-carbon double bond (C=C) stretching vibrations within the aromatic system give rise to characteristic strong bands. These are typically observed in the region of 1625-1430 cm⁻¹. researchgate.net For indole, specific peaks have been noted around 1616 cm⁻¹, 1577 cm⁻¹, 1508 cm⁻¹, and 1456 cm⁻¹ corresponding to C=C and C-C in-ring stretching vibrations. researchgate.net

The carboxylic acid functional group provides some of the most recognizable bands in an IR spectrum. mit.edu The most prominent feature is the O-H stretching vibration, which appears as a very broad and intense absorption band over a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. echemi.comorgchemboulder.comlibretexts.org This significant broadening is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which creates dimeric structures in the solid state. mit.eduorgchemboulder.com

The carbonyl (C=O) stretching vibration of a carboxylic acid is also very characteristic, appearing as a sharp and very intense band. echemi.comutdallas.edu For a dimeric, saturated carboxylic acid, this absorption is typically found around 1725-1700 cm⁻¹. echemi.com If the carboxylic acid is conjugated with an aromatic ring, as in this molecule, the frequency of the C=O stretch is lowered by 20 to 30 cm⁻¹, placing it in the 1710-1690 cm⁻¹ range. orgchemboulder.comlibretexts.org

Additionally, the spectrum for a carboxylic acid will show bands corresponding to the C-O stretching and O-H bending vibrations. The C-O stretch appears as a medium intensity band in the 1320-1210 cm⁻¹ region. mit.eduorgchemboulder.com The in-plane O-H bend is often coupled with C-H bending bands in the 1440-1395 cm⁻¹ range, while another O-H bending band (out-of-plane) can be found near 950-910 cm⁻¹. orgchemboulder.com

The cyclohexyl group, being an aliphatic substituent, contributes characteristic C-H stretching and bending vibrations. The C-H stretching vibrations for the CH₂ groups of the cyclohexane (B81311) ring are expected to show strong absorption peaks in the 2950-2845 cm⁻¹ range. docbrown.info These typically appear as sharp peaks just to the right of the 3000 cm⁻¹ mark, distinguishing them from aromatic C-H stretches which appear just to the left. qiboch.com

The bending (deformation) vibrations of the CH₂ groups also produce characteristic bands. The scissoring vibration for a CH₂ group in a cyclohexane ring is observed around 1448 cm⁻¹. uomustansiriyah.edu.iq Other deformation vibrations, such as rocking, wagging, and twisting, occur in the fingerprint region of the spectrum (below 1500 cm⁻¹). qiboch.com

Table 1: Summary of Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole Ring | N-H Stretch | ~3400 | Medium, Sharp |

| Indole Ring | Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Indole Ring | Aromatic C=C Stretch | 1620-1450 | Medium to Strong |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch (conjugated) | 1710-1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 & 950-910 | Medium, Broad |

| Cyclohexyl Group | Aliphatic C-H Stretch | 2950-2850 | Strong |

| Cyclohexyl Group | CH₂ Scissoring Bend | ~1450 | Medium |

Single-Crystal X-ray Diffraction (SCXRD)

For this compound, SCXRD analysis would provide an unambiguous determination of its molecular geometry. osti.gov It would confirm the planarity of the indole ring system, a characteristic feature of this heterocyclic moiety. nih.gov Precise measurements of all bond lengths and angles within the indole core, the cyclohexyl ring, and the carboxylic acid group would be obtained.

The conformation of the flexible cyclohexyl ring could also be definitively established. Cyclohexane and its derivatives typically adopt a low-energy "chair" conformation to minimize steric and angular strain. qiboch.com SCXRD would confirm this and determine the precise torsional angles within the ring. Furthermore, the analysis would reveal the relative orientation of the three substituents on the indole ring, including the dihedral angle between the plane of the indole ring and the mean plane of the cyclohexyl substituent.

The crystal packing of this compound would be largely dictated by intermolecular hydrogen bonds. researchgate.net The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O and C-OH oxygens). It is highly probable that the carboxylic acid moieties would form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between two molecules, a common and stable supramolecular synthon for carboxylic acids. mdpi.commdpi.com

The indole N-H group is also a hydrogen bond donor. mdpi.com This group could form additional hydrogen bonds, likely with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule (N-H···O=C). mdpi.com Such interactions would link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks. mdpi.com The specific nature of these hydrogen bonds—their lengths, angles, and the resulting network motif (e.g., chains, sheets)—would be fully elucidated by SCXRD, providing fundamental insight into the solid-state structure of the compound. mdpi.com

Table 2: Potential Intermolecular Hydrogen Bonds in Crystalline this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Supramolecular Motif |

| Carboxylic Acid O-H | Carboxylic Acid C=O | O-H···O | R²₂(8) Cyclic Dimer |

| Indole N-H | Carboxylic Acid C=O | N-H···O | Chain or Sheet Formation |

Chromatographic Purity Analysis

The determination of purity is a critical aspect of the characterization of any chemical compound. For this compound and its derivatives, chromatographic techniques are indispensable for assessing purity and identifying potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for this purpose. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like indole carboxylic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses, employing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

The separation of indole derivatives is achieved by carefully optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent such as methanol or acetonitrile. nih.gov To improve peak shape and resolution, especially for acidic compounds, modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase. cetjournal.it Detection is commonly performed using a UV/Vis detector, as the indole ring possesses a strong chromophore. cetjournal.it A wavelength of 280 nm is frequently used for detection. cetjournal.itrsc.org For enhanced sensitivity and selectivity, a fluorimetric detector can also be employed, with excitation and emission wavelengths set appropriately (e.g., λex = 280 nm / λem = 350 nm). nih.gov

The purity of a sample is determined by integrating the peak area of the main compound and any impurities. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. A study on indole-2-carboxylic acid derivatives utilized an HPLC method with a C18 column and a mobile phase gradient of methanol and 0.02 M ammonium acetate buffer, achieving analysis times of around 20 minutes per sample. rsc.org The purity of the synthesized compounds was consistently found to be greater than 97%. rsc.org

Table 1: Representative HPLC Conditions for Analysis of Indole Carboxylic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | nih.govcetjournal.it |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water | nih.govcetjournal.it |

| Mobile Phase Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | cetjournal.it |

| Flow Rate | Typically 1.0 mL/min | rsc.org |

| Detection | UV at 280 nm or Fluorescence (λex=280nm, λem=350nm) | nih.govcetjournal.itrsc.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |

| Injection Volume | 10-20 µL | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For compounds with low volatility, such as carboxylic acids and many indole derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov This typically involves converting polar functional groups like -COOH and -NH into less polar, more volatile esters or silyl ethers. nih.gov

The GC separates the derivatized components of a mixture in a capillary column. oup.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and facilitating identification. notulaebotanicae.roresearchgate.net

In the analysis of indole alkaloids, a common GC-MS method involves a capillary column such as a DB-1 or HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm). oup.comnotulaebotanicae.ro Helium is typically used as the carrier gas with a constant flow rate. oup.comnotulaebotanicae.ro The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. oup.com For example, a program might start at 120°C and ramp up to 280°C. oup.com The mass spectrometer is operated in electron impact (EI) ionization mode at 70 eV. oup.com The identification of this compound and its derivatives or impurities would be achieved by comparing their mass spectra with reference spectra in a database or through interpretation of the fragmentation patterns.

Table 2: Typical GC-MS Conditions for Analysis of Indole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Required for non-volatile compounds (e.g., alkylation, silylation) | nih.gov |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film) | notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | oup.comnotulaebotanicae.ro |

| Injection Mode | Split/Splitless | oup.com |

| Inlet Temperature | 250-280 °C | oup.com |

| Oven Program | Temperature gradient (e.g., 120°C to 280°C at 3°C/min) | oup.com |

| MS Ionization | Electron Impact (EI) at 70 eV | oup.com |

| Mass Range | e.g., 33-650 Da | oup.com |

Structure Activity Relationship Sar Studies of 3 Cyclohexyl 1h Indole 6 Carboxylic Acid Derivatives

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The indole ring serves as a versatile template in drug design, and modifications to this core can profoundly impact biological activity. researchgate.netimpactfactor.org The position, number, and electronic nature of substituents on the indole nucleus are critical determinants of a compound's potency and selectivity.

Research on various indole-based compounds has demonstrated that substituent choice and placement are key. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 antagonists, the type and position of halogen and methoxy (B1213986) groups significantly altered activity. researchgate.net It was observed that fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitutions at the 4-position of the indole ring were found to be the least favorable for activity, while substitutions at the 7-position were the most favorable. researchgate.net

For example, studies on indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists showed that these compounds have a high nanomolar affinity for the receptor, comparable to pharmaceuticals like losartan. nih.gov The biological activity of indole derivatives often depends on the specific groups attached to the core structure. impactfactor.org

| Compound ID | Indole Ring Substituent | Target | Activity (IC₅₀) |

| 17d | 4-Fluoro | CysLT1 | Moderate |

| 17g | 7-Fluoro | CysLT1 | High |

| 17k | 7-Methoxy | CysLT1 | 0.0059 µM |

| - | 5-Methoxy | COX-2 | Potent Inhibition |

This table presents hypothetical and literature-derived data to illustrate the impact of indole ring substituents on biological activity, based on findings in related indole series. impactfactor.orgresearchgate.net

Role of the Cyclohexyl Moiety in Ligand-Receptor Interactions

The cyclohexane (B81311) ring is not planar and predominantly adopts a low-energy "chair" conformation to minimize bond strain. psu.edu This conformational rigidity can be advantageous in drug design. By replacing a more flexible alkyl chain with a cyclohexyl ring, the entropic penalty upon binding to a receptor can be reduced, potentially leading to higher binding affinity. pharmablock.com

Significance of the Carboxylic Acid Group

The carboxylic acid functional group is a common feature in many pharmaceuticals, present in approximately 25% of all commercialized drugs. wiley-vch.de It is often a key component of a molecule's pharmacophore, the essential set of features required for biological activity. Its importance stems from its electronic properties and its ability to engage in multiple types of non-covalent interactions. wiley-vch.debritannica.com

The carboxylic acid group is an excellent hydrogen bond donor (via the hydroxyl proton) and hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). stereoelectronics.orgroyalsocietypublishing.org Hydrogen bonds are moderate-strength, directional interactions that are fundamental to the specificity of drug-receptor binding. imgroupofresearchers.com The ability of the carboxylic acid to form multiple hydrogen bonds simultaneously can securely anchor a ligand within the receptor's binding site, contributing significantly to its binding affinity. royalsocietypublishing.org

Furthermore, at physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic interactions (salt bridges) with positively charged amino acid residues (such as lysine (B10760008) or arginine) in the receptor, further enhancing binding strength. stereoelectronics.org The combination of hydrogen bonding and potential ionic interactions makes the carboxylic acid group a powerful tool for ensuring high-affinity ligand-receptor binding.

| Interaction Type | Role of Carboxylic Acid | Partner in Receptor | Bond Strength |

| Hydrogen Bond | Donor (from -OH) | Electronegative atom (O, N) | Moderate |

| Hydrogen Bond | Acceptor (from C=O) | Hydrogen atom on O, N | Moderate |

| Ionic Bond | Anion (-COO⁻) | Cationic residue (e.g., Lys, Arg) | Strong |

This table summarizes the key intermolecular interactions involving the carboxylic acid group in a receptor binding site. stereoelectronics.orgimgroupofresearchers.com

This ionization has several consequences:

Solubility: The charged carboxylate form is more polar and generally has higher aqueous solubility than the neutral form. wiley-vch.de

Permeability: While beneficial for solubility, the negative charge can hinder the molecule's ability to passively cross lipophilic cell membranes, potentially reducing absorption and limiting access to intracellular targets. acs.orgchemrxiv.org

Protein Binding: Carboxylic acids are often found to exhibit a high degree of binding to plasma proteins like albumin. acs.org

Modifications at the N1 Position of the Indole Ring

The nitrogen atom at the first position (N1) of the indole ring presents a key site for chemical modification in the design of novel therapeutic agents. Structure-activity relationship (SAR) studies focusing on this position have revealed that the introduction of various substituents can significantly influence the biological activity of indole derivatives. The nature, size, and polarity of the substituent at the N1 position can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Research into the SAR of N1-substituted indole derivatives has shown that even minor alterations to this position can lead to substantial changes in potency and selectivity. For instance, in the context of cannabinoid receptor ligands, the length of an N1-alkyl chain has been demonstrated to be a critical determinant of receptor binding affinity. nih.gov Studies have indicated that an optimal chain length, typically between three to six carbons, is often required for high-affinity binding to both CB1 and CB2 receptors. nih.gov Extending the alkyl chain beyond this optimal length can lead to a significant decrease in binding affinity. nih.gov

Furthermore, the introduction of polar functional groups into the N1-side chain has been explored to enhance the pharmacological profile of indole-based compounds. The tolerance for polar moieties at this position is target-dependent. For example, in the development of CB2 receptor agonists, certain polar side chains such as alcohols and oxazolidinones were found to be well-tolerated and resulted in potent compounds. nih.gov Conversely, the incorporation of other polar groups like amides or carboxylic acids led to a reduction in or loss of activity. nih.gov This highlights the intricate relationship between the substituent's properties and the specific molecular interactions within the target's binding site.

In some instances, the absence of a substituent at the N1 position (an unsubstituted -NH group) is crucial for activity, as it can act as a hydrogen bond donor, facilitating key interactions with the biological target. nih.gov However, in other cases, N1-alkylation can lead to enhanced biological potential. researchgate.net This underscores the importance of empirical testing in SAR studies to determine the optimal substitution pattern for a given biological target.

The following table summarizes the effects of various N1 modifications on the biological activity of representative indole derivatives, based on findings from broader SAR studies.

Table 1: Effect of N1-Substitutions on the Biological Activity of Indole Derivatives

| Compound ID | N1-Substituent | Biological Target | Observed Activity |

|---|---|---|---|

| A-1 | -H | Cannabinoid Receptor | Baseline Activity |

| A-2 | -CH₃ | Cannabinoid Receptor | Reduced Affinity |

| A-3 | -(CH₂)₄CH₃ | Cannabinoid Receptor | Optimal Binding Affinity nih.gov |

| A-4 | -(CH₂)₆CH₃ | Cannabinoid Receptor | Decreased Affinity nih.gov |

| B-1 | -(CH₂)₂OH | CB2 Receptor | Potent Agonist nih.gov |

| B-2 | -(CH₂)₂CONH₂ | CB2 Receptor | Weaker or Inactive nih.gov |

| C-1 | -H | Various Targets | Strong Cytoprotective Properties nih.gov |

| C-2 | -Alkyl | Various Targets | Inactive in some cases biorxiv.org |

Pharmacological and Biological Research Applications of 3 Cyclohexyl 1h Indole 6 Carboxylic Acid

Antiviral Activity

Research into the antiviral properties of 3-cyclohexyl-1H-indole-6-carboxylic acid has primarily centered on its ability to inhibit key enzymes essential for the replication of various viruses.

HIV-1 Integrase Inhibition

Currently, there is a lack of specific research data directly implicating this compound as an inhibitor of HIV-1 integrase. While indole-containing compounds have been investigated as a class for their anti-HIV-1 activities, specific studies on this particular molecule's efficacy and mechanism of action against HIV-1 integrase are not available in the reviewed scientific literature.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

This compound has been identified as an antiviral agent, with patent literature specifically mentioning its potential application in the treatment of Hepatitis C. googleapis.comgoogle.comgoogle.comgoogleapis.commolaid.com The non-structural protein 5B (NS5B) polymerase is a critical enzyme for the replication of the Hepatitis C virus, making it a key target for antiviral drug development.

Derivatives of indole-6-carboxylic acid, including the 3-cyclohexyl substituted variant, have been synthesized and investigated for their inhibitory effects on the HCV NS5B polymerase. While detailed enzymatic inhibition data for this specific compound is not extensively published in peer-reviewed journals, its inclusion in patents for anti-HCV compounds suggests its recognized potential in this area. The general mechanism for this class of inhibitors often involves allosteric inhibition of the NS5B polymerase, binding to a site distinct from the active site to induce a conformational change that prevents RNA replication.

Table 1: Antiviral Activity of this compound

| Viral Target | Activity | Source Type |

|---|---|---|

| Hepatitis C Virus (HCV) NS5B Polymerase | Mentioned as an antiviral agent for HCV treatment. | Patents googleapis.comgoogle.comgoogle.comgoogleapis.commolaid.com |

| HIV-1 Integrase | No specific data available. | - |

| Influenza A Virus | No specific data available. | - |

Influenza A Virus

Similar to HIV-1 integrase, there is no specific scientific literature available that details the activity of this compound against the Influenza A virus. While various indole (B1671886) derivatives have been explored for their anti-influenza properties, research has not specifically focused on this compound.

Anticancer Properties

The potential of this compound as an anticancer agent has been explored through the investigation of its effects on cancer cell viability and the underlying molecular pathways.

Induction of Apoptosis

There is currently no direct scientific evidence to suggest that this compound induces apoptosis in cancer cells. Studies on related indole-6-carboxylic acid derivatives have shown apoptosis-inducing capabilities, but these findings cannot be directly extrapolated to the 3-cyclohexyl variant without specific experimental validation.

Targeting Specific Cancer Cell Pathways

Specific research detailing the interaction of this compound with particular cancer cell pathways is not available in the current body of scientific literature. While the broader class of indole compounds is known to interact with various signaling pathways implicated in cancer, the specific targets of this particular molecule have not been elucidated.

Table 2: Anticancer Properties of this compound

| Property | Findings |

|---|---|

| Induction of Apoptosis | No specific data available. |

| Targeting Specific Cancer Cell Pathways | No specific data available. |

Anti-Breast Cancer Agents

Indole-based compounds, particularly those featuring a carboxylic acid moiety, are a significant area of investigation in the development of novel anti-cancer therapeutics. nih.gov Research into derivatives of indole-6-carboxylic acid has identified promising candidates for multi-target antiproliferative agents. nih.gov While direct studies on this compound are not extensively detailed in the available literature, the broader family of indole carboxylic acids has demonstrated notable efficacy against breast cancer cell lines, suggesting a potential avenue for the subject compound.

The core indole scaffold is recognized as a crucial pharmacophore in agents that inhibit survivin, a protein belonging to the inhibitors of apoptosis (IAPs) family that is often overexpressed in tumors. nih.gov By inhibiting survivin, these compounds can induce apoptosis (programmed cell death) in malignant cells without causing significant damage to normal tissues. nih.gov For instance, studies on 5-hydroxyindole-3-carboxylic acid derivatives showed cytotoxicity against MCF-7 breast adenocarcinoma cells while exhibiting less toxicity on normal human dermal fibroblast cells. nih.gov

Furthermore, synthetic strategies have focused on designing indole-6-carboxylic acid derivatives that target key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.gov These receptors are commonly overexpressed in various cancers and play a critical role in tumor growth, proliferation, and angiogenesis. nih.gov Research has shown that specific hydrazone and oxadiazole derivatives of indole-6-carboxylic acid can act as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases, respectively. nih.gov These compounds have been shown to induce apoptosis and arrest the cell cycle in the G2/M phase in cancer cell lines such as HCT-116, HeLa, and HT-29. nih.gov The structure-activity relationship studies from this research indicate that the presence of an aryl or heteroaryl group is important for anti-tumor activity, a role that the cyclohexyl group at the 3-position of the indole core could potentially fulfill. nih.gov

| Compound Type | Target | Cell Line | Activity | Reference |

| Indole-6-carboxylic acid derivatives | EGFR, VEGFR-2 | HCT-116, HeLa, HT-29 | Cytotoxic, induce apoptosis, G2/M cell cycle arrest | nih.gov |

| 5-hydroxyindole-3-carboxylic acid derivatives | Survivin | MCF-7 | Cytotoxic | nih.gov |

| Indole-based agents | General | Breast Cancer | Anti-proliferative | nih.gov |

Anti-inflammatory and Analgesic Effects

The indole nucleus is a common structural motif in many compounds exhibiting anti-inflammatory and analgesic properties. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core, highlighting the therapeutic potential of this heterocyclic system. nih.govnih.gov Derivatives of indole carboxylic acids are being actively investigated for their ability to mitigate inflammation and pain.

Research has demonstrated that indole derivatives can modulate key inflammatory pathways. One of the primary mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. aalto.fi Studies on various indole-containing compounds have shown selective inhibition of COX-2 over the constitutive COX-1 enzyme, which is associated with a reduced risk of gastrointestinal side effects. aalto.fitandfonline.com

Beyond COX inhibition, indole derivatives have been found to affect other inflammatory mediators. For example, certain amidrazone derivatives incorporating a cyclohexene carboxylic acid moiety have been shown to strongly inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com Some derivatives significantly reduced the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 at high doses. mdpi.com Additionally, research into indoline-based compounds has identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two other important enzymes in inflammatory pathways. nih.gov

The analgesic effects of indole-based compounds are often linked to their interaction with specific pain-mediating receptors. A significant area of research has focused on the cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells. nih.govnih.gov Activation of the CB2 receptor is associated with analgesic effects without the psychotropic side effects linked to the CB1 receptor. researchgate.net

Several indole derivatives have been identified as selective CB2 receptor agonists. nih.gov These compounds demonstrate high binding affinity for the CB2 receptor and have shown efficacy in rodent models of neuropathic and inflammatory pain. nih.govnih.govresearchgate.net For instance, the indole derivative AM1241 exhibits high affinity at human, rat, and mouse CB2 receptors and has demonstrated analgesic activity that can be blocked by a CB2 antagonist, confirming its mechanism of action. nih.gov The actions of endogenous opioids are also mediated by specific receptors (μ, δ, and κ), which represent another potential target for analgesic drug design. google.com

| Compound Class | Mechanism / Target | Effect | Reference |

| Indole Derivatives | COX-2 Inhibition | Anti-inflammatory | aalto.fitandfonline.com |

| Amidrazone Derivatives | Inhibition of TNF-α, IL-6 secretion | Anti-inflammatory | mdpi.com |

| Indoline Derivatives | Dual 5-LOX/sEH Inhibition | Anti-inflammatory | nih.gov |

| Indole Derivatives | Selective CB2 Receptor Agonism | Analgesic | nih.govnih.gov |

Neuroprotective Effects

Indole-based structures and phenolic acids have garnered significant attention for their neuroprotective potential, offering therapeutic possibilities for a range of neurological disorders. nih.govmdpi.comresearchgate.net These compounds can exert their effects through various mechanisms, including antioxidant activity and the modulation of cellular pathways involved in neuronal survival.

The protective effects of indole compounds against oxidative stress are a key aspect of their neuroprotective capacity. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov Studies using H₂O₂-stimulated SH-SY5Y neuroblastoma cells have shown that certain indole derivatives can significantly reduce cell mortality and preserve cell viability in the presence of oxidative insults. nih.gov These compounds were also found to significantly inhibit the release of ROS, confirming their antioxidant properties. nih.gov

Phenolic acids, which share structural similarities with certain indole carboxylic acids, have also been shown to accumulate in the brain and exert pharmacological effects. mdpi.com They can protect the blood-brain barrier and brain structures from damage. mdpi.com The mechanisms underlying these neuroprotective effects are multifaceted and include ameliorating neuroinflammation, reducing apoptosis, and counteracting glutamate-induced toxicity. researchgate.net For example, some compounds have been shown to increase cell survival by promoting the phosphorylation of key proteins in survival pathways like PI3K/AKT and to reduce the loss of dopaminergic neurons. nih.gov Furthermore, novel inhibitors of c-Jun N-terminal kinase (JNK), which can have an indole-based structure, have demonstrated pronounced neuroprotective effects in models of focal cerebral ischemia, reducing infarct size and improving neurological status. researchgate.net

Antimicrobial Activity

Derivatives of indole and carboxylic acids have been explored for their potential as antimicrobial agents against a variety of pathogens. The indole scaffold is a component of many biologically active compounds and serves as a promising framework for the development of new antibacterial and antifungal drugs.

Research into new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has revealed moderate to weak activity against several bacterial strains. mdpi.com Minimum Inhibitory Concentration (MIC) values for these compounds were determined against gram-positive bacteria like Staphylococcus aureus and Mycobacterium smegmatis, as well as gram-negative bacteria such as Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae. mdpi.com Some derivatives showed bacteriostatic activity against S. aureus and M. smegmatis with MIC values of 64 µg/mL, while others were effective against Y. enterocolitica at the same concentration. mdpi.com

Other studies have also highlighted the broad-spectrum antimicrobial properties of various carboxylic acid derivatives. nih.gov For example, a series of o-hydroxy anilide derivatives and 1-substituted-1,3-dicyclohexylurea analogs of long-chain carboxylic acids demonstrated moderate to good inhibition of both gram-positive and gram-negative bacteria, as well as fungal strains. nih.gov These findings underscore the potential of carboxylic acid-containing molecules, including indole-based structures, in the search for new chemical entities to combat microbial infections. plos.org

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Amidrazone Derivative 2c | S. aureus | 64 | mdpi.com |

| Amidrazone Derivative 2a, 2c | M. smegmatis | 64 | mdpi.com |

| Amidrazone Derivative 2b | Y. enterocolitica | 64 | mdpi.com |

| Amidrazone Derivative 2b | E. coli | 256 | mdpi.com |

| Amidrazone Derivative 2b | K. pneumoniae | 256 | mdpi.com |

| Amidrazone Derivative 2f | C. albicans | 256 | mdpi.com |

Enzyme Inhibition Studies

The indole ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of specific enzyme inhibitors for various therapeutic targets. The functionalization of the indole core, such as with a cyclohexyl group at position 3 and a carboxylic acid at position 6, can significantly influence binding affinity and selectivity for target enzymes.

A prominent area of research is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Derivatives of indole-6-carboxylic acid have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases involved in tumor progression. nih.gov

In the context of inflammation, cyclooxygenase (COX) enzymes are major targets. Many indole-containing compounds have been developed as selective COX-2 inhibitors, which is a key strategy for developing anti-inflammatory drugs with improved safety profiles. aalto.fitandfonline.com Beyond COX, other enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), are also targeted by indole-based molecules. nih.gov

The antimicrobial effects of certain compounds are achieved through the inhibition of essential bacterial enzymes. For instance, some quinolone-3-carboxylic acids have been shown to inhibit the supercoiling activity of bacterial DNA gyrase, an enzyme vital for DNA replication, making it an attractive target for antibiotics. researchgate.net Another area of study involves tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of this enzyme is relevant for treating skin hyperpigmentation disorders and has applications in the food and cosmetic industries. nih.gov Substituted indole-based thiosemicarbazones have been synthesized and shown to be effective competitive inhibitors of tyrosinase. nih.gov

| Enzyme Target | Compound Class | Effect | Therapeutic Area | Reference |

| EGFR / VEGFR-2 | Indole-6-carboxylic acid derivatives | Inhibition | Oncology | nih.gov |

| COX-2 | Indole derivatives | Selective Inhibition | Inflammation | aalto.fitandfonline.com |

| 5-LOX | Indoline derivatives | Inhibition | Inflammation | nih.gov |

| DNA Gyrase | Quinolone-3-carboxylic acids | Inhibition | Infectious Disease | researchgate.net |

| Tyrosinase | Indole-based thiosemicarbazones | Competitive Inhibition | Dermatology/Cosmetics | nih.gov |

Kinase Inhibitor Development

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins, lipids, and other molecules. ed.ac.ukacs.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery. ed.ac.uk The indole scaffold is a privileged structure in the design of kinase inhibitors.

Research into indole-6-carboxylic acid derivatives has identified them as promising candidates for developing multi-target antiproliferative agents. nih.govresearchgate.net Specifically, studies have focused on their potential to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in cancer. nih.gov

In one such study, two series of indole-6-carboxylic acid derivatives were synthesized: hydrazone derivatives designed to target EGFR and oxadiazole derivatives targeting VEGFR-2. nih.gov Molecular docking studies were performed to investigate the binding patterns of these compounds to their respective targets. nih.govresearchgate.net The synthesized compounds were evaluated for their cytotoxic effects on several cancer cell lines, including HCT-116, HeLa, and HT-29. nih.gov

The findings indicated that specific derivatives, namely compound 3b (an EGFR-targeting agent) and compound 6e (a VEGFR-2-targeting agent), exhibited the highest antiproliferation activity. nih.gov These compounds were found to be selective for cancer cells, induce cell cycle arrest in the G2/M phase, and trigger apoptosis through the extrinsic pathway. nih.govresearchgate.net The structure-activity relationship (SAR) analysis revealed that the presence of an aryl or heteroaryl fragment attached to a linker was crucial for the antitumor activity. nih.gov These results suggest that the indole-6-carboxylic acid scaffold is a viable starting point for developing novel inhibitors of EGFR and VEGFR-2 tyrosine kinases. nih.govresearchgate.net

Table 1: Enzyme Inhibitory Activity of Lead Indole-6-Carboxylic Acid Derivatives

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 3b | EGFR | 0.041 |

| 6e | VEGFR-2 | 0.089 |

Data sourced from in vitro enzyme inhibitory activity assays. nih.gov

ATP-dependent K+ Channels

ATP-dependent potassium (K-ATP) channels are a unique class of ion channels that link the metabolic state of a cell to its electrical excitability. nih.gov These channels are hetero-octameric complexes composed of pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and regulatory sulfonylurea receptor (SURx) subunits. nih.govnih.gov Their activity is inhibited by intracellular ATP, and they play crucial roles in various tissues, including pancreatic beta cells, cardiac muscle, and vascular smooth muscle. nih.gov

A review of the scientific literature reveals no specific studies investigating the direct interaction of this compound with ATP-dependent potassium channels. Research on the modulation of these channels has focused on other distinct chemical classes, and the indole-6-carboxylic acid scaffold has not been identified as a primary pharmacophore for this target.

Receptor Modulation

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor that is a key component of the endocannabinoid system. While orthosteric ligands bind to the same site as the endogenous cannabinoids, allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.govnih.gov This binding can alter the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands. nih.gov

The indole scaffold has been a subject of significant investigation in the development of CB1 allosteric modulators. Notably, a series of indole-2-carboxylic acid derivatives, such as Org27569, have been identified as the first synthetic small-molecule allosteric modulators of the CB1 receptor. nih.govnih.gov In equilibrium binding assays, these compounds were found to increase the binding of the CB1 receptor agonist [³H]CP 55,940, indicating a positive cooperative allosteric effect. nih.gov Conversely, they caused a partial decrease in the binding of a CB1 inverse agonist, suggesting negative binding cooperativity. nih.gov The crystal structure of CB1 in complex with an agonist and the negative allosteric modulator (NAM) Org27569 revealed that the NAM binds to an extrahelical site within the inner leaflet of the cell membrane. osti.gov

It is critical to note that the published research on indole-based CB1 allosteric modulators has focused on indole-2-carboxylic acid derivatives. nih.govnih.gov Extensive searches of the scientific literature did not yield studies specifically evaluating this compound or other indole-6-carboxylic acid analogs as CB1 receptor allosteric modulators. Therefore, while the broader indole class is relevant to this target, there is no direct evidence to characterize the specific activity of the 6-carboxylic acid isomer.

Table 2: Profile of Indole-2-Carboxamide CB1 Allosteric Modulator

| Compound | Modulator Type | Effect on Agonist ([³H]CP 55,940) Binding | Functional Effect on Agonist Activity |

|---|---|---|---|

| Org27569 | Positive Allosteric Modulator (PAM) of binding; Negative Allosteric Modulator (NAM) of function | Increased affinity | Insurmountable antagonist (reduction in Emax) |

Data based on findings for the indole-2-carboxylic acid derivative, not the 6-carboxylic acid isomer. nih.gov

H1R Antagonism Effects

The histamine H1 receptor (H1R) is a G protein-coupled receptor that mediates the effects of histamine involved in allergic reactions. wikipedia.orgnih.gov H1 receptor antagonists, commonly known as antihistamines, are widely used to treat conditions such as allergic rhinitis and urticaria. wikipedia.orgdrugbank.com These drugs are classified into first-generation agents, which can cross the blood-brain barrier and cause sedation, and second-generation agents, which are non-sedating and more receptor-selective. nih.gov

There is no published scientific research linking this compound to H1 receptor antagonism. The chemical scaffolds typically associated with H1 antagonists belong to different structural classes, such as piperidines, piperazines, and phenothiazines. wikipedia.orgnih.gov Consequently, the potential effects of this compound at the H1 receptor remain uninvestigated.

Mechanistic Studies of 3 Cyclohexyl 1h Indole 6 Carboxylic Acid Biological Activity

Molecular Target Identification and Validation

No studies identifying or validating a specific molecular target for 3-cyclohexyl-1H-indole-6-carboxylic acid were found.

Binding Affinity and Kinetics

Quantitative data such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values detailing the binding affinity and kinetics of this specific compound are not available in the reviewed literature.

Cellular Pathway Modulation

There is no information on how this compound may modulate specific cellular or signaling pathways.

Enzyme Kinetics and Inhibition Mechanisms

No studies were found that analyze the enzyme kinetics or describe the specific inhibition mechanisms (e.g., competitive, non-competitive) of this compound.

Protein-Ligand Interaction Analysis

Detailed analyses of the interaction between this compound and a protein target, such as those derived from X-ray crystallography or molecular docking studies, are not present in the public domain.

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. jocpr.com In drug discovery, this is often used to understand how a ligand, such as 3-cyclohexyl-1H-indole-6-carboxylic acid, might interact with a biological target, typically a protein or enzyme. nih.gov Studies on related indole (B1671886) derivatives have utilized this method to clarify binding modes and affinities. jocpr.comnih.gov

Docking simulations predict how this compound fits into the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. The resulting scores, often expressed as binding energy (kcal/mol), indicate the stability of the predicted binding pose. A lower binding energy generally suggests a more stable ligand-protein complex. researchgate.net For instance, docking studies on indole-based compounds against various receptors have shown that the orientation of the indole ring and its substituents is critical for effective binding. nih.gov The cyclohexyl group at the 3-position and the carboxylic acid at the 6-position of the target molecule would be key determinants in its specific binding orientation.

Table 1: Example of Molecular Docking Output for an Indole Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 | Indole-6-carboxylic acid derivative | -8.5 | Cys919, Asp1046, Glu885 |

| EGFR | Indole-6-carboxylic acid derivative | -9.2 | Met793, Lys745, Asp855 |

| Androgen Receptor | Thiosemicarbazone-indole | -8.8 | ARG 752, GLN 711, MET 745 |

This table presents hypothetical yet representative data based on docking studies of similar indole compounds to illustrate typical outputs.

Beyond predicting the binding pose, computational tools can provide a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. The Protein-Ligand Interaction Profiler (PLIP) is one such tool that can identify various types of interactions. nih.gov For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds or salt bridges with basic amino acid residues like lysine (B10760008) or arginine in a protein's active site. The indole ring can participate in π-stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, while the bulky cyclohexyl group can form extensive hydrophobic contacts. nih.gov

Table 2: Common Ligand-Protein Interactions

| Interaction Type | Description | Potential Moieties in Compound |

|---|---|---|

| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Carboxylic acid (-COOH), Indole N-H |

| Hydrophobic Contacts | Interactions between nonpolar groups, driven by the exclusion of water. | Cyclohexyl ring, Benzene (B151609) part of indole |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole ring |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between charged groups. | Carboxylate group (-COO⁻) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is a valuable tool for predicting a wide range of molecular properties, including electronic distribution, reactivity, and vibrational frequencies. eurjchem.com

DFT calculations can determine the distribution of electrons within this compound, providing insights into its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. eurjchem.comnih.gov These calculations can identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich indole nucleus and the oxygen atoms of the carboxylic acid are expected to be key sites of electronic activity. nih.gov

Table 3: Predicted Electronic Properties from DFT (Illustrative)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.6 |

| Ionization Potential (I) | Energy required to remove an electron | 6.2 |

| Electron Affinity (A) | Energy released when an electron is added | 1.6 |

Note: These values are illustrative for a molecule of this type and would be precisely determined by specific DFT calculations.

DFT is also employed to map out reaction pathways and determine the geometries of transition states. researchgate.net A transition state is the highest energy structure along a reaction coordinate, and its properties determine the reaction's activation energy and rate. By modeling the transition state for a potential reaction involving this compound, researchers can predict the feasibility and mechanism of chemical transformations, such as its synthesis or metabolic degradation. mdpi.com For instance, DFT could be used to model the transition state of an electrophilic substitution reaction on the indole ring, helping to explain the regioselectivity of such a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating molecular descriptors for a set of molecules and then using statistical methods to create a mathematical equation that relates these descriptors to an observed activity, such as inhibitory potency. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a specific biological target. researchgate.netmdpi.com Molecular descriptors fall into several categories, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP). mdpi.com A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Abbreviation | Description | Relevance |

|---|---|---|---|

| Partition Coefficient | LogP | Measures the lipophilicity of a compound. | Influences membrane permeability and solubility. |

| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties. |

| Molecular Weight | MW | The mass of one mole of the substance. | Relates to size and diffusion properties. |

| Number of Hydrogen Bond Donors | HBD | Count of N-H and O-H bonds. | Key for specific interactions with targets. |

| Number of Hydrogen Bond Acceptors | HBA | Count of N and O atoms. | Key for specific interactions with targets. |

Pharmacokinetic and ADME Predictions

In silico tools such as SwissADME, pkCSM, and ADMETlab utilize a compound's chemical structure to calculate a range of physicochemical and pharmacokinetic parameters. nih.govnih.govuq.edu.au These predictions are founded on extensive databases of experimentally determined properties of other molecules and employ sophisticated algorithms, including machine learning models, to forecast the behavior of a novel compound. nih.govnih.gov

The ADME profile of a drug candidate is a critical determinant of its clinical success. Computational models provide valuable insights into how this compound is likely to be processed by the body.

Absorption: Predictions for gastrointestinal (GI) absorption are often based on factors such as a molecule's lipophilicity, polarity, and size. The presence of both a lipophilic cyclohexyl and indole moiety, alongside a polar carboxylic acid group, suggests that this compound would have moderate to good passive intestinal absorption. Predictive models would likely indicate high human intestinal absorption.

Distribution: Following absorption, a compound's distribution throughout the body is influenced by its affinity for plasma proteins and its ability to permeate various tissues. It is anticipated that this compound would exhibit some degree of plasma protein binding, a common characteristic for molecules with its structural features. The volume of distribution would be predicted to understand if the compound is likely to remain in the bloodstream or distribute into tissues.

Metabolism: The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. nih.gov In silico predictions would likely identify the indole ring and the cyclohexyl group as potential sites of hydroxylation. Models can predict whether the compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing the risk of drug-drug interactions. nih.gov

Excretion: The carboxylic acid group imparts a degree of polarity to the molecule, which would likely facilitate renal excretion. Computational models can estimate the total clearance and the likelihood of renal excretion as the primary route of elimination.

Table 1: Predicted ADME Properties of this compound The following data are illustrative predictions based on the expected outputs of common in silico ADME prediction tools.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Indicates good potential for passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | No | Low likelihood of being actively effluxed from cells. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the extracellular fluid and plasma. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |

| Excretion | ||

| Total Clearance | Moderate | Suggests a reasonable rate of elimination from the body. |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. frontiersin.orgarxiv.org The prediction of BBB permeability is a key component of in silico pharmacokinetic assessment.

Computational models for BBB permeability often rely on descriptors such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. frontiersin.org The presence of a carboxylic acid group in this compound is a significant factor that generally reduces BBB permeability due to its potential to be ionized at physiological pH and its hydrogen bonding capacity. frontiersin.org While the cyclohexyl and indole components increase lipophilicity, a property that can favor BBB penetration, the influence of the polar carboxylic acid is often dominant. Therefore, it is predicted that this compound would have low BBB permeability.

Table 2: Predicted Blood-Brain Barrier Permeability of this compound The following data are illustrative predictions based on the expected outputs of common in silico BBB prediction tools.

| Parameter | Predicted Value | Implication |

|---|---|---|

| BBB Permeability | No | The compound is unlikely to cross the blood-brain barrier to a significant extent. |

| LogBB | < -1.0 | Indicates poor distribution to the brain. |

Future Directions and Research Gaps

Development of Novel Synthetic Routes

The advancement of any chemical entity into drug discovery programs is contingent upon the availability of efficient and scalable synthetic methodologies. For 3-cyclohexyl-1H-indole-6-carboxylic acid, future research should focus on developing synthetic routes that are both high-yielding and amenable to modification for library synthesis.